

A Technical Guide to the Peg3 Gene: Imprinting Mechanism and Regulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Paternally Expressed Gene 3 (Peg3), focusing on its intricate imprinting mechanism, multi-layered regulation, and functional significance. Peg3 is a critical gene involved in fetal growth, maternal care, and tumorigenesis, making its regulatory network a subject of intense research and a potential target for therapeutic development.

Introduction to Peg3 and Genomic Imprinting

Genomic imprinting is an epigenetic phenomenon exclusive to mammals and flowering plants, resulting in the monoallelic expression of a gene in a parent-of-origin-dependent manner.[1] Paternally Expressed Gene 3 (Peg3), also known as Pw1, is a canonical example of an imprinted gene, expressed exclusively from the paternal allele.[2][3] It encodes a Krüppel-type (C2H2) zinc finger protein that functions as a DNA-binding transcription factor.[4][5] Peg3 is located within a large, evolutionarily conserved imprinted domain on human chromosome 19q13.4 and mouse proximal chromosome 7.[1][6] This domain contains a cluster of imprinted genes that are co-regulated and play vital roles in embryonic development, metabolism, and behavior.[1][7] Dysregulation of Peg3 imprinting is associated with various cancers, including gliomas and gynecologic cancers, where it is believed to function as a tumor suppressor.[8][9] [10]



The Peg3 Imprinted Domain: A Co-regulated Gene Cluster

The Peg3 gene resides within a 500-kb genomic region that includes several other imprinted genes.[1] This domain's structure is well-conserved across mammals and is characterized by a dense clustering of genes at its ends, separated by a large gene-poor region containing numerous Evolutionarily Conserved Regions (ECRs).[1] These ECRs are believed to function as critical cis-regulatory elements, such as enhancers, that control the expression of genes throughout the domain.[1][11]

The genes within this domain exhibit coordinated, parent-specific expression patterns. The regulation of the entire locus is orchestrated by a central imprinting control region (ICR).[12]

Table 1: Genes in the Peg3 Imprinted Domain

Gene Name	Parental Expression	Encoded Protein/Function
Peg3	Paternal	C2H2 Zinc Finger Protein; DNA-binding transcription factor involved in growth, apoptosis, and maternal behavior.[1][2][4]
Usp29	Paternal	Ubiquitin-Specific Protease; Co-regulated with Peg3.[1]
APeg3	Paternal	Non-coding RNA gene.[1]
Zfp264	Paternal	Zinc Finger Protein.[1]
Zim1	Maternal	Zinc Finger Protein.[1]
Zim2	Maternal	Zinc Finger Protein.[1]
Zim3	Maternal	Zinc Finger Protein.[1]

The Core Imprinting Mechanism



The parent-specific expression of genes in the Peg3 domain is governed by a primary Imprinting Control Region (ICR) known as the Peg3-DMR. This region is central to establishing and maintaining the imprinted status of the entire locus.

The Peg3-DMR: A Gametic Differentially Methylated Region

The Peg3-DMR is a ~4-kb region that encompasses the bidirectional promoter for the Peg3 and Usp29 genes.[1][13] It is classified as a gametic DMR, meaning its differential methylation pattern is established during gametogenesis and inherited by the embryo.[1][3]

- On the Maternal Allele: The Peg3-DMR becomes hypermethylated during oogenesis. This
 methylation mark is maintained after fertilization and leads to the transcriptional silencing of
 the maternal copies of Peg3 and Usp29.[1][4]
- On the Paternal Allele: The Peg3-DMR remains unmethylated. This allows for the binding of transcription factors and the active expression of Peg3 and Usp29 exclusively from the paternal chromosome.

Establishment of Maternal Methylation

The establishment of the methylation mark on the maternal Peg3-DMR is an active process that occurs during oogenesis. This process is dependent on an oocyte-specific alternative promoter, termed U1, located approximately 20 kb upstream of the Peg3-DMR.[14] Transcription initiated from the U1 promoter through the Peg3-DMR is required to target de novo DNA methylation to this region.[14][15] Deletion of the U1 promoter on the maternal allele results in a complete loss of methylation at the Peg3-DMR, leading to the reactivation of the maternal Peg3 allele and subsequent biallelic expression.[14][16]

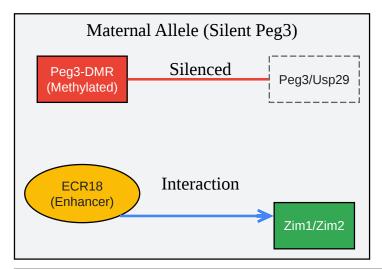
The Enhancer Competition Model

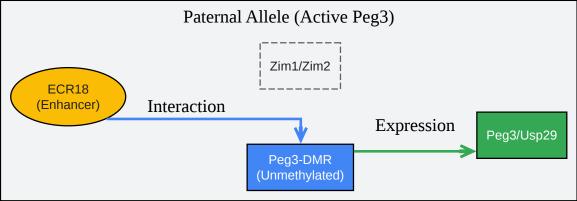
The Peg3-DMR acts as the ICR, orchestrating the expression of multiple genes across the domain through a proposed enhancer competition model.[1] This model posits that genes with opposing parental expression patterns compete for access to shared enhancers, such as the conserved region ECR18.[1][14]



- Paternal Allele: The unmethylated Peg3-DMR functions as a dominant promoter, effectively recruiting shared enhancers like ECR18. This robustly drives the expression of Peg3 and Usp29, while simultaneously preventing the promoters of maternally expressed genes, such as Zim1 and Zim2, from accessing these enhancers.[1]
- Maternal Allele: The methylated and silenced Peg3-DMR is inactive and cannot compete for enhancers.[1] This allows the promoters of Zim1 and Zim2 to engage with the shared enhancers, leading to their expression from the maternal allele.[1]

Deletion of the Peg3-DMR disrupts this entire regulatory landscape, causing global changes in the transcription and imprinting status of genes across the 500-kb domain.[12]





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Fig. 1: Enhancer competition model at the Peg3 locus.



Regulation of Peg3 Expression and Function

The regulation of Peg3 is complex, involving key transcription factors that bind to the Peg3-DMR and the function of the PEG3 protein itself as a transcriptional regulator of downstream targets.

Key Transcription Factors

- YY1 (Yin Yang 1): YY1 is a major regulator of the Peg3 domain.[1] It binds to the Peg3-DMR and is implicated in both the establishment and maintenance of its methylation status.[1][17]
 YY1 can also function as a transcriptional repressor for Peg3 in somatic cells.[1]
- MYOD: The transcription factor MYOD can bind to E-box motifs found within the ECRs of the Peg3 domain, suggesting it plays a role in the tissue-specific transcriptional control of the locus.[11]

PEG3 as a DNA-Binding Transcriptional Repressor

The PEG3 protein contains twelve C2H2 zinc finger domains, predicting its function as a DNA-binding protein.[5][18] This has been confirmed by studies identifying its specific DNA-binding motif and a host of downstream target genes.[5][19]

- Consensus Binding Motif: PEG3 binds to the specific DNA sequence 5'-AGTnnCnnnTGGCT-3'.[5][20]
- Transcriptional Repression: PEG3 predominantly functions as a transcriptional repressor.[18]
 [21][22] In mutant mice lacking PEG3, many of its target genes are upregulated.[5][18]
- Downstream Targets: PEG3 binds to thousands of genomic sites, often at the promoters of genes involved in distinct cellular functions.[18][22] A notable target is the Imprinting Control Region of the H19 gene, where PEG3 binds and acts as a repressor.[18] It also regulates key genes in metabolic pathways, including those involved in lipogenesis such as Acly, Fasn, and Hmgcr.[22][23]

Table 2: Key Regulatory Elements and Factors of the Peg3 Domain



Element/Factor	Туре	Function in Peg3 Regulation
Peg3-DMR	cis-element (ICR)	Primary imprinting control region; differentially methylated; bidirectional promoter for Peg3/Usp29.[1] [12]
U1 Promoter	cis-element (Promoter)	Oocyte-specific alternative promoter required for establishing maternal methylation on the Peg3-DMR. [14][16]
ECRs	cis-element (Enhancers)	Evolutionarily Conserved Regions that act as shared enhancers for genes in the domain.[1][11]
YY1	trans-factor	Transcription factor that binds the Peg3-DMR; involved in methylation and transcriptional repression.[1][17]
PEG3 Protein	trans-factor	DNA-binding protein that acts as a transcriptional repressor for its downstream target genes.[5][18]

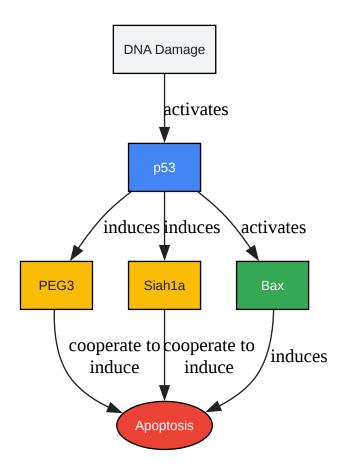
Signaling Pathways and Biological Functions

PEG3 is involved in several critical cellular signaling pathways, which explains its diverse biological roles, from controlling fetal growth to suppressing tumors.

 p53-Mediated Apoptosis: PEG3 acts as a mediator in the p53 cell death pathway. It cooperates with the p53-inducible gene product Siah1a to induce apoptosis, and inhibiting Peg3 activity can block p53-mediated cell death.[2][8]



- Wnt Signaling: PEG3 has been shown to inhibit Wnt signaling by promoting the degradation of β-catenin.[5]
- Autophagy: There is evidence linking PEG3 to the induction of autophagy, a cellular process for degrading and recycling cellular components.[3][8]
- Maternal Behavior and Growth: Peg3 is highly expressed in the hypothalamus and is
 essential for normal maternal-caring behaviors and milk letdown.[3][24] Mutant female mice
 exhibit impaired maternal care, leading to perinatal lethality of their pups.[24][25] This
 function may be mediated by its regulation of the oxytocin receptor.[15] Its role in controlling
 fetal growth rates is a hallmark function of imprinted genes.[24]



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Fig. 2: PEG3's role in the p53-mediated apoptosis pathway.

Key Experimental Protocols



The study of Peg3 imprinting relies on a set of core molecular biology techniques to analyze DNA methylation, protein-DNA interactions, and allele-specific gene expression.

DNA Methylation Analysis: Bisulfite Sequencing

- Principle: This is the gold standard for analyzing DNA methylation at single-nucleotide resolution. Sodium bisulfite treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
- Methodology:
 - Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue of interest.
 - Bisulfite Conversion: Treat 1-2 μg of DNA with a sodium bisulfite conversion kit (e.g., Zymo Research, Qiagen). This process converts unmethylated 'C's to 'U's.
 - PCR Amplification: Amplify the target region (e.g., the Peg3-DMR) using primers designed to be specific for the converted DNA sequence, avoiding CpG dinucleotides.
 - Cloning and Sequencing: Clone the PCR products into a TA vector (e.g., pGEM-T Easy).
 Transform into E. coli and select 10-15 individual colonies for plasmid purification and
 Sanger sequencing.
 - Data Analysis: Align the sequenced clones to the original reference sequence. A 'C' that
 remains a 'C' was originally methylated, while a 'C' that is read as a 'T' (since 'U' is read as
 'T' by DNA polymerase) was unmethylated.

Protein-DNA Interaction Analysis: Chromatin Immunoprecipitation (ChIP)

- Principle: ChIP is used to identify the genomic regions where a specific protein, such as PEG3, binds in vivo.
- Methodology:
 - Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

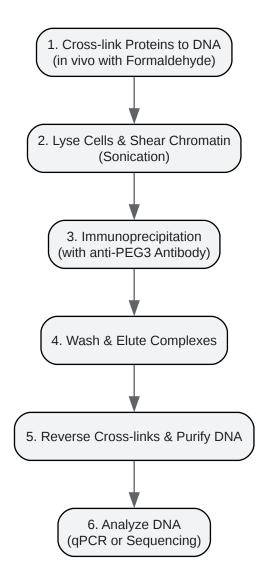
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- Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-PEG3).[5] Use protein A/G beads to pull down the antibodyprotein-DNA complexes.
- Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
- DNA Purification: Purify the precipitated DNA.
- Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for a suspected target region or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[18]





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Fig. 3: General experimental workflow for ChIP.

Allele-Specific Expression Analysis

- Principle: This method distinguishes between transcripts originating from the paternal versus
 the maternal allele, which is essential for studying imprinted genes. It requires a known
 single nucleotide polymorphism (SNP) between the parental strains (in mouse studies) or in
 heterozygous human samples.
- Methodology:
 - RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue of interest and perform reverse transcription to generate cDNA.



- PCR Amplification: Amplify a region of the Peg3 transcript that contains a known SNP.
- Sequence Analysis: Sequence the resulting PCR product using Sanger sequencing.
- Data Analysis: Examine the sequencing chromatogram at the SNP position. If the gene is monoallelically expressed (imprinted), only one of the two parental bases will be visible. If it is biallelically expressed (loss of imprinting), both bases will be present as a heterozygous peak.

Conclusion and Future Directions

The Peg3 imprinted domain represents a sophisticated locus of epigenetic regulation critical for mammalian development and health. The core imprinting mechanism, centered on the Peg3-DMR, involves a complex interplay of gametic methylation, transcription factor binding, and long-range enhancer interactions. The PEG3 protein itself extends this regulatory network by acting as a transcriptional repressor for a wide array of downstream genes.

Future research will likely focus on further elucidating the complete network of PEG3's downstream targets and understanding how their dysregulation contributes to disease, particularly cancer and metabolic disorders. For drug development professionals, the epigenetic modifications controlling the Peg3 domain, and the pathways modulated by the PEG3 protein, present potential targets for novel therapeutic strategies aimed at restoring normal gene dosage or counteracting the effects of its misexpression.

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- To cite this document: BenchChem. [A Technical Guide to the Peg3 Gene: Imprinting Mechanism and Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294694#peg3-gene-imprinting-mechanism-and-regulation]

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